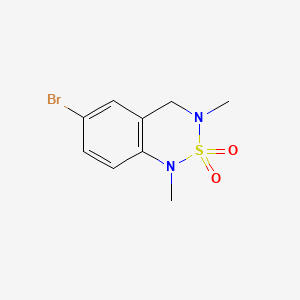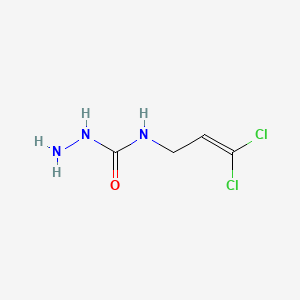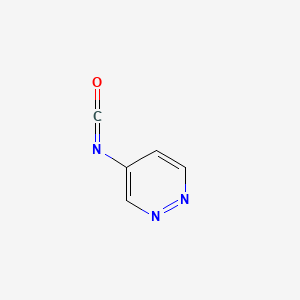
4-Isocyanatopyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanatopyridazine is a heterocyclic organic compound characterized by a pyridazine ring substituted with an isocyanate group at the 4-position. Pyridazine derivatives, including this compound, are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatopyridazine typically involves the reaction of pyridazine derivatives with phosgene or its safer alternatives, such as oxalyl chloride. The general reaction can be represented as:
RNH2+COCl2→RNCO+2HCl
where RNH₂ represents the pyridazine derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as the use of isocyanic acid addition to alkenes, are also explored to enhance safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isocyanatopyridazine undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Substitution Reactions: Involves the replacement of the isocyanate group with other functional groups
Common Reagents and Conditions:
Alcohols: For urethane formation.
Water: For hydrolysis.
Amines and Carbonyl Compounds: For multicomponent reactions
Major Products:
Urethanes: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Isocyanatopyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Explored for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Isocyanatopyridazine involves its reactivity with nucleophiles, leading to the formation of various derivatives. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their functions .
Vergleich Mit ähnlichen Verbindungen
Pyridazine: The parent compound with a similar structure but without the isocyanate group.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities
Uniqueness: 4-Isocyanatopyridazine is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C5H3N3O |
|---|---|
Molekulargewicht |
121.10 g/mol |
IUPAC-Name |
4-isocyanatopyridazine |
InChI |
InChI=1S/C5H3N3O/c9-4-6-5-1-2-7-8-3-5/h1-3H |
InChI-Schlüssel |
FVLKZPHUOXRQJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC=C1N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


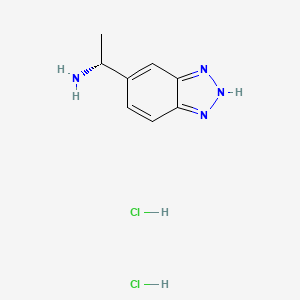
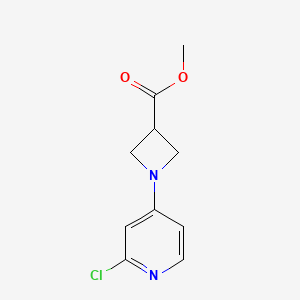
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)
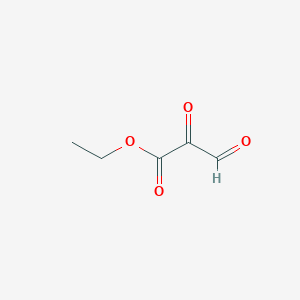
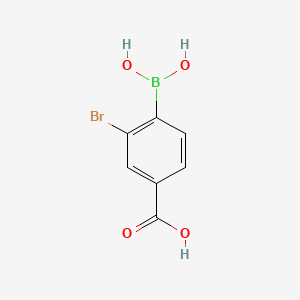
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid](/img/structure/B13453245.png)
![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![4,4-Dimethyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B13453260.png)
![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
![4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13453267.png)
